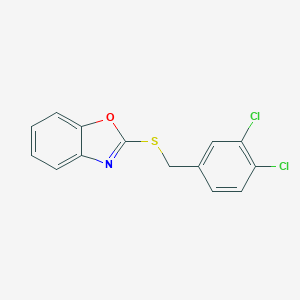![molecular formula C13H8BrN3O2 B427772 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 118000-56-9](/img/structure/B427772.png)
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core. It is known for its significant applications in pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and clean reaction profiles. The use of multicomponent cascade reactions is favored due to their high atom economy, minimal time and cost, and straightforward experimental procedures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(4-bromophenyl)-6-aminoimidazo[1,2-a]pyridine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is widely used in scientific research due to its versatile applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides a site for redox reactions, enhancing its versatility in various applications .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAQDHUSQPOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)

![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)





![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitropyridine](/img/structure/B427711.png)
![Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)-](/img/structure/B427712.png)
